molecular formula C10H15N3 B13328534 2-Cyclobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

2-Cyclobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B13328534
M. Wt: 177.25 g/mol
InChI Key: OXYGONUMNROMOH-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to the pyrazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the pyrazolopyridine core . The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, at controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

2-Cyclobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions suggest that the compound can induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is unique due to the presence of the cyclobutyl group, which can affect its reactivity and interactions with biological targets. This structural feature distinguishes it from other pyrazolopyridine derivatives and may contribute to its specific biological activities.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-cyclobutyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C10H15N3/c1-2-9(3-1)13-7-8-6-11-5-4-10(8)12-13/h7,9,11H,1-6H2

InChI Key

OXYGONUMNROMOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=C3CNCCC3=N2

Origin of Product

United States

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